

Application Notes and Protocols for Flow Cytometry Analysis with MS-275 (Entinostat)

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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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Note on Compound Name: The initial query for "CH 275" did not yield specific results for a compound used in flow cytometry. However, extensive information is available for "MS-275" (also known as Entinostat), a well-characterized histone deacetylase (HDAC) inhibitor frequently analyzed using flow cytometry. This document will focus on MS-275 to provide detailed and accurate application notes and protocols as requested.

Introduction

MS-275 (Entinostat) is a class I histone deacetylase (HDAC) inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.^{[1][2]} It selectively inhibits HDAC1 and HDAC3, leading to the accumulation of acetylated histones and other proteins, which in turn alters gene expression.^{[1][3]} Flow cytometry is a powerful tool for elucidating the cellular responses to MS-275 treatment, enabling high-throughput, single-cell analysis of key pharmacological effects such as cell cycle arrest and induction of apoptosis.^{[4][5][6]} These application notes provide detailed protocols for analyzing the effects of MS-275 on cancer cells using flow cytometry.

Key Applications

- Cell Cycle Analysis: Determine the effect of MS-275 on cell cycle progression.
- Apoptosis Detection: Quantify the induction of apoptosis following MS-275 treatment.
- Protein Acetylation: Measure changes in intracellular protein acetylation levels.

Data Presentation

Table 1: Effect of MS-275 on Cell Cycle Distribution in Cancer Cells

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control (DMSO)	45.2 ± 2.1	35.8 ± 1.5	19.0 ± 1.2
MS-275 (2.5 µM)	68.5 ± 3.4	15.3 ± 1.8	16.2 ± 1.6
MS-275 (5.0 µM)	75.1 ± 2.9	8.7 ± 1.1	16.2 ± 1.5

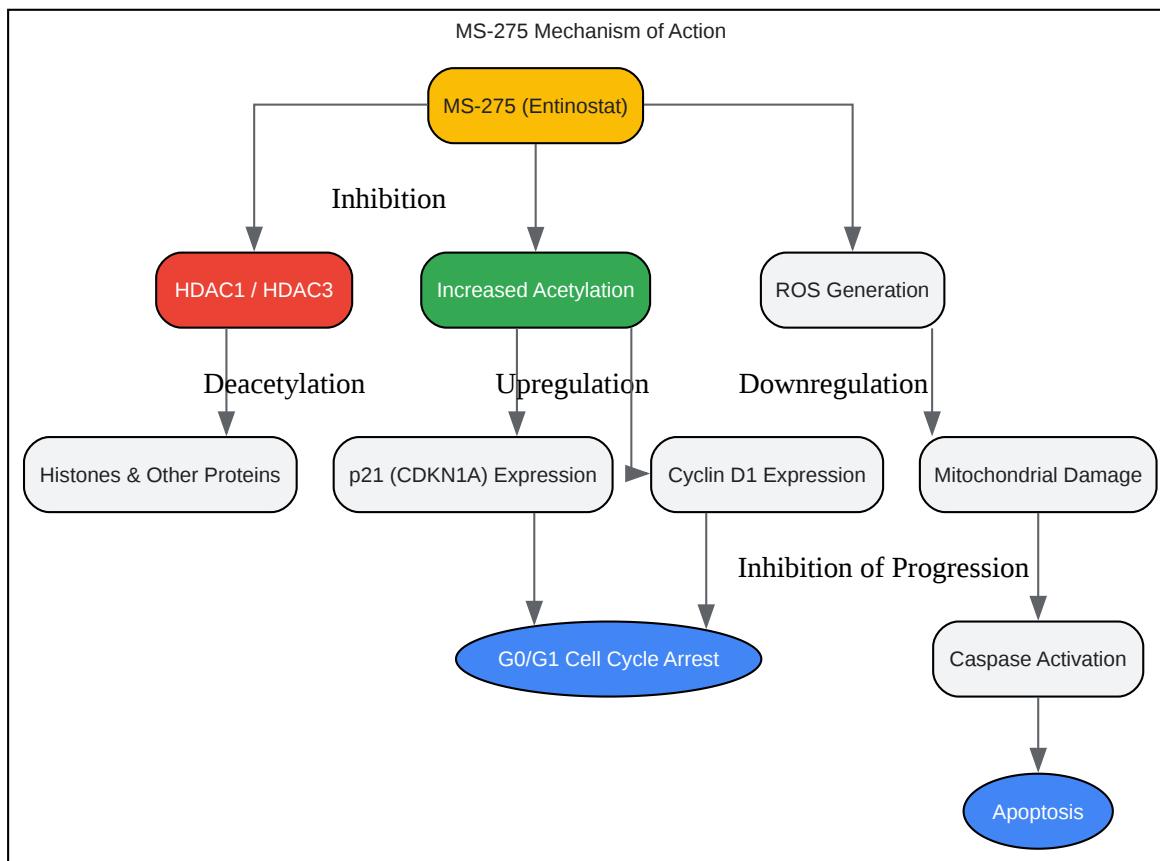
Data are presented as mean ± standard deviation from three independent experiments. Studies have shown that MS-275 can induce cell cycle arrest in the G0/G1 phase.[7]

Table 2: Induction of Apoptosis by MS-275 in Cancer Cells

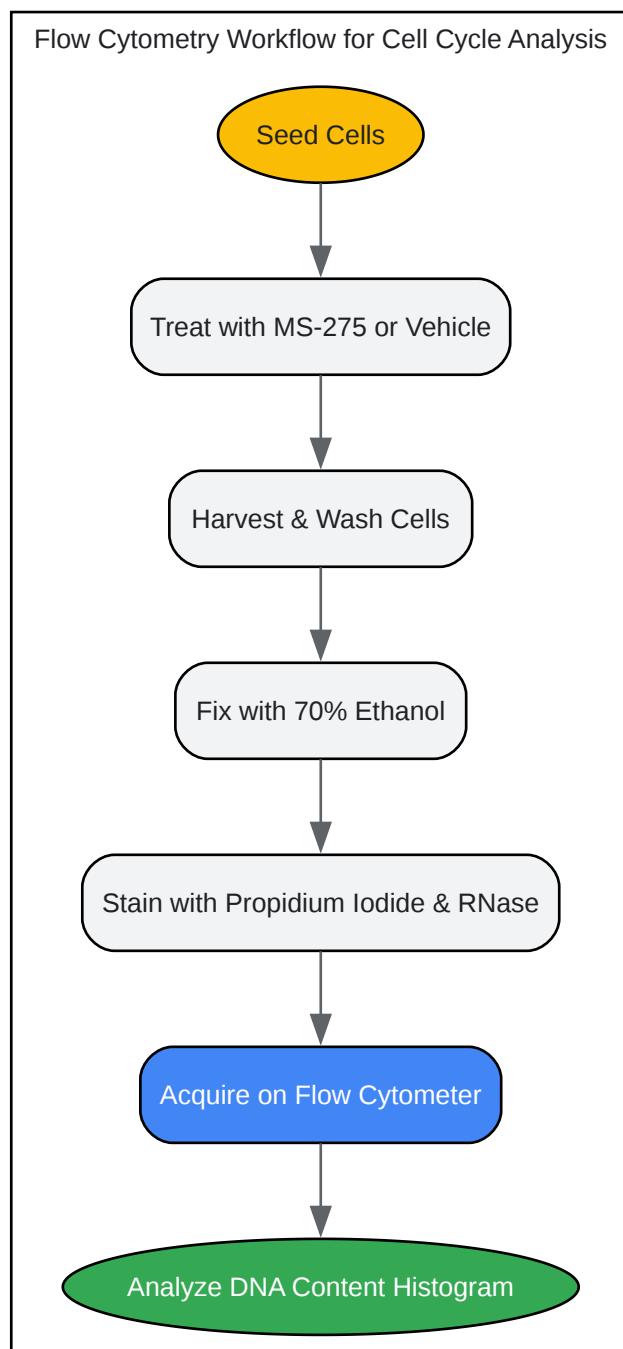
Treatment Group	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)	92.4 ± 1.8	3.5 ± 0.5	4.1 ± 0.7
MS-275 (2.5 µM)	70.1 ± 2.5	18.2 ± 1.9	11.7 ± 1.3
MS-275 (5.0 µM)	45.8 ± 3.1	35.6 ± 2.8	18.6 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments. Apoptosis is quantified by Annexin V and Propidium Iodide staining. At higher concentrations, MS-275 has been shown to potently induce apoptosis.[8]

Signaling Pathways and Experimental Workflows

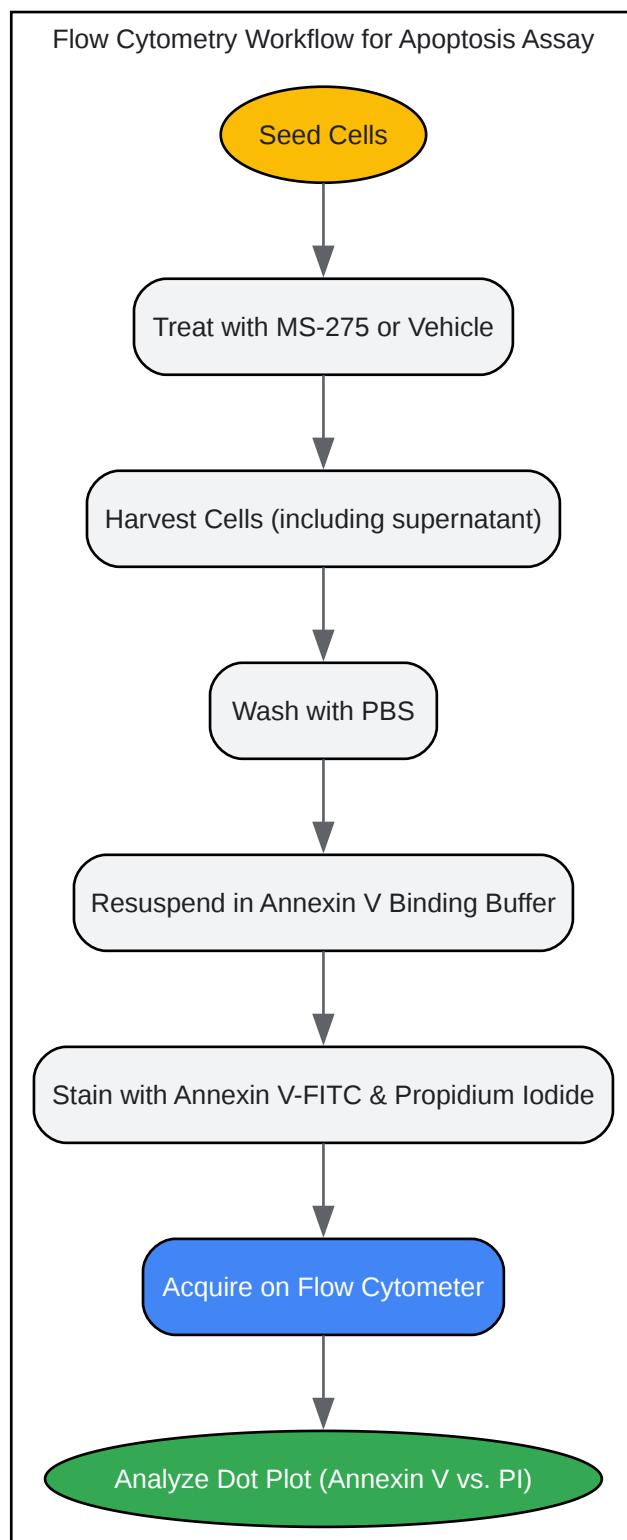
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Caption: Signaling pathway of MS-275 leading to cell cycle arrest and apoptosis.



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Caption: Experimental workflow for cell cycle analysis using flow cytometry.



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Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with MS-275.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- MS-275 (Entinostat)
- DMSO (Vehicle control)
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
- Flow cytometer

Procedure:

- Cell Seeding: Seed 1×10^6 cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Treat cells with the desired concentrations of MS-275 (e.g., 2.5 µM, 5 µM) and a vehicle control (DMSO) for 24-48 hours.
- Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.
- Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

- Fixation: Resuspend the cell pellet in 500 μ L of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
- Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 μ L of PI Staining Solution.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[9][10] Use a linear scale for the PI fluorescence channel.
- Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).[12][13]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- MS-275 (Entinostat)
- DMSO (Vehicle control)
- Phosphate-Buffered Saline (PBS)
- Annexin V Binding Buffer
- FITC-conjugated Annexin V

- Propidium Iodide (PI) solution (1 mg/mL stock)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed 1×10^6 cells in 6-well plates. After overnight adherence, treat with MS-275 and vehicle control for the desired time (e.g., 48 hours).
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at $300 \times g$ for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 100 μL of Annexin V Binding Buffer.
- Staining: Add 5 μL of FITC-conjugated Annexin V and 2 μL of PI solution (final concentration $\sim 2 \mu\text{g/mL}$) to the cell suspension.
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
- Dilution: Add 400 μL of Annexin V Binding Buffer to each sample.
- Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect data from at least 10,000 events.
- Data Analysis: Create a two-parameter dot plot of PI versus Annexin V-FITC fluorescence. Define quadrants to distinguish between:
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

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